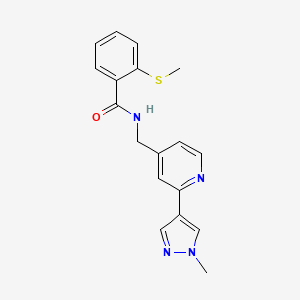

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(methylthio)benzamide

Description

This compound features a benzamide core substituted with a 2-(methylthio) group and an N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl) moiety. The pyridinylmethyl group is further functionalized with a 1-methylpyrazole at the 2-position.

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-22-12-14(11-21-22)16-9-13(7-8-19-16)10-20-18(23)15-5-3-4-6-17(15)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVJFWVNZYFJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyridine derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

Amination: Introduction of an amino group to the pyrazole ring.

Reduction: Conversion of nitro groups to amino groups.

Esterification: Formation of ester groups from carboxylic acids.

Condensation: Coupling of the pyrazole and pyridine derivatives to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized forms.

Reduction: Reduction of functional groups to more reduced forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions can vary, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies.

Industry: It can be used in the production of materials with specific properties or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition or activation of certain enzymes or receptors. The exact mechanism may depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Similarities and Variations

The target compound shares a benzamide backbone with multiple analogues, but substituent diversity drives functional differences:

Table 1: Key Structural Comparisons

Key Observations:

Heterocyclic Diversity: The target compound’s pyridine-pyrazole system contrasts with quinazoline in compound 25 and thiophene in compound 15 . Methylthio vs.

Pharmacophore Positioning :

Therapeutic Implications

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a benzamide group, contributing to its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole and pyridine intermediates followed by coupling reactions to form the final compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of signaling pathways, which is crucial for its therapeutic effects .

Anticancer Properties

Recent studies have demonstrated the potential anticancer activity of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). Specific IC50 values indicate its potency:

Anti-inflammatory Activity

Pyrazole-based compounds are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammation pathways .

Antiviral Activity

Emerging research suggests that pyrazole derivatives can exhibit antiviral properties, particularly against viruses like hepatitis C. The structural modifications in these compounds can enhance their effectiveness against viral replication .

Research Findings and Case Studies

| Study | Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|---|

| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxic |

| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 | Antitumor |

| Li et al. | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | MCF7 | 0.46 | Autophagy Induction |

Q & A

Q. Q1. What are the recommended synthetic routes for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(methylthio)benzamide, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions between a pyrazole-containing pyridinylmethyl intermediate and a 2-(methylthio)benzoyl chloride derivative. A multi-step approach involving:

Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions.

Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.

Final step optimization by adjusting reaction temperature (e.g., 0°C to room temperature) and solvent polarity (e.g., DMF or DCM) to improve yields.

Low yields (e.g., 6–39% in analogous syntheses ) often arise from steric hindrance; microwave-assisted synthesis or catalytic additives (e.g., DMAP) may enhance efficiency .

Q. Q2. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Key characterization steps include:

- HPLC analysis with a C18 column (e.g., 98–99% purity verification, retention time comparison) .

- NMR spectroscopy :

- 1H/13C NMR to confirm substitution patterns (e.g., pyrazole methyl group at δ ~3.9 ppm, thiomethyl at δ ~2.5 ppm) .

- 2D NMR (COSY, HSQC) for resolving aromatic proton coupling in the pyridinyl and benzamide moieties .

- High-resolution mass spectrometry (HRMS) to validate the molecular ion ([M+H]+) and rule out adducts .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or molecular conformation?

Methodological Answer:

- Crystal growth : Use slow evaporation in a solvent mixture (e.g., DCM/methanol) to obtain single crystals.

- Data collection : Employ a synchrotron or rotating anode source for high-resolution data (≤1.0 Å).

- Structure refinement : Use SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters for non-H atoms .

- Validation : Check for residual electron density peaks and R-factor convergence (e.g., R1 < 5% for high-quality data) .

Q. Q4. What strategies are effective in analyzing conflicting biological activity data across assay platforms?

Methodological Answer:

- Dose-response validation : Repeat assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition) .

- Solubility checks : Use DMSO stocks ≤0.1% to avoid solvent interference; confirm solubility via dynamic light scattering (DLS).

- Off-target profiling : Screen against related targets (e.g., kinase panels for pyrazole derivatives) to identify non-specific binding .

- Data reconciliation : Apply statistical tools (e.g., ANOVA with Duncan’s test for IC50 variability) to resolve outliers .

Q. Q5. How can molecular docking studies predict the compound’s binding mode to a target protein?

Methodological Answer:

- Protein preparation : Retrieve the target structure from PDB (e.g., 4XCP for kinases) and optimize hydrogen bonding networks.

- Ligand parameterization : Assign partial charges using the AM1-BCC method and generate conformers with OpenEye’s OMEGA.

- Docking workflow : Use AutoDock Vina with a grid box covering the active site (e.g., 20 ų). Validate with co-crystallized ligands.

- Post-docking analysis : Calculate binding free energy (ΔG) and inspect key interactions (e.g., hydrogen bonds with pyridinyl N, hydrophobic contacts with methylthio group) .

Q. Q6. What experimental and computational methods are suitable for studying metabolic stability of the methylthio group?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor demethylation or sulfoxide formation.

- Isotope labeling : Use 34S-labeled methylthio groups to track metabolic pathways .

- DFT calculations : Compute activation energies for S-demethylation using Gaussian09 (B3LYP/6-31G* level) to predict susceptibility .

Data Contradiction & Troubleshooting

Q. Q7. How should researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

- Force field calibration : Switch from GAFF to CHARMM force fields for better ligand parameterization.

- Solvent effects : Include explicit water molecules in MD simulations (e.g., 10 ns runs with NAMD).

- Experimental validation : Perform SPR or ITC to measure binding kinetics (ka, kd) and compare with docking scores .

Q. Q8. What steps mitigate low reproducibility in biological assays involving this compound?

Methodological Answer:

- Batch consistency : Ensure synthetic batches are ≥95% pure (HPLC) and characterized by identical NMR/MS profiles .

- Assay protocol standardization : Pre-incubate compounds at 37°C for 30 min to equilibrate solubility.

- Positive controls : Include reference compounds (e.g., imatinib for kinase assays) to normalize inter-experimental variability .

Structural & Functional Insights

Q. Q9. How does the methylthio group influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : Measure logP via shake-flask method (expected increase of 0.5–1.0 compared to des-methyl analogs) .

- Metabolic stability : The thioether moiety reduces oxidative metabolism relative to sulfonyl or sulfonamide groups .

- Electron effects : The –SMe group donates electrons via resonance, altering aromatic ring reactivity in electrophilic substitutions .

Q. Q10. What are the implications of the pyrazole-pyridine scaffold for target selectivity?

Methodological Answer:

- Kinase selectivity : The pyridine N atom coordinates with hinge-region residues (e.g., Glu286 in CDK2), while the pyrazole methyl group fills a hydrophobic pocket, reducing off-target binding .

- SAR studies : Replace the pyrazole with imidazole or triazole to assess selectivity shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.